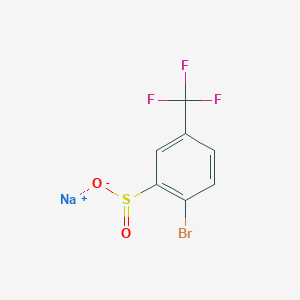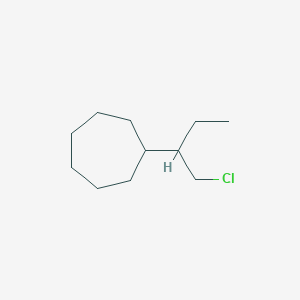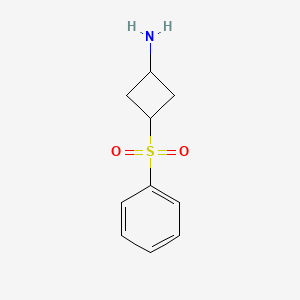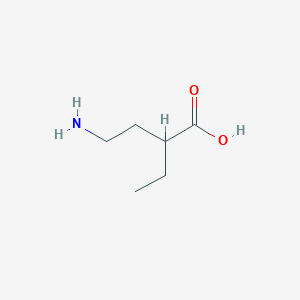
4-Amino-2-ethylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-ethylbutanoic acid is an organic compound with the molecular formula C6H13NO2 It is a derivative of butanoic acid, featuring an amino group at the fourth position and an ethyl group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-2-ethylbutanoic acid can be achieved through several methods. One common approach involves the alkylation of glycine derivatives. For instance, the reaction of glycine Schiff base with ethyl iodide under basic conditions forms the desired product. The reaction typically requires a strong base such as sodium hydride and is conducted in an inert atmosphere to prevent side reactions.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar alkylation techniques. The process is optimized for high yield and purity, employing advanced purification methods such as recrystallization and chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Amino-2-ethylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides and other substituted products.
Applications De Recherche Scientifique
4-Amino-2-ethylbutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug design.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-amino-2-ethylbutanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with enzymes and receptors, influencing their activity. The compound may also participate in metabolic pathways, where it undergoes enzymatic transformations that modulate its biological effects.
Comparaison Avec Des Composés Similaires
Valine: An essential amino acid with a similar structure but lacking the ethyl group at the second position.
2-Amino-3-methylbutanoic acid: Another derivative of butanoic acid with a methyl group instead of an ethyl group.
Comparison: 4-Amino-2-ethylbutanoic acid is unique due to the presence of both an amino group and an ethyl group, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C6H13NO2 |
|---|---|
Poids moléculaire |
131.17 g/mol |
Nom IUPAC |
4-amino-2-ethylbutanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-2-5(3-4-7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9) |
Clé InChI |
SOOCLGXZSDVHSO-UHFFFAOYSA-N |
SMILES canonique |
CCC(CCN)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


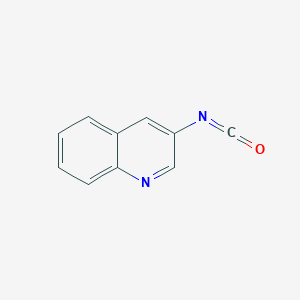
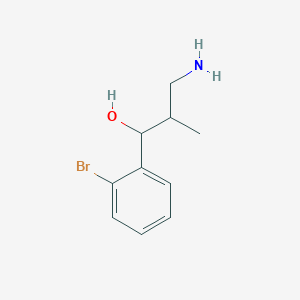
![N-[(3-aminocyclobutyl)methyl]cyclopropanecarboxamide](/img/structure/B13182576.png)
![1-Methyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13182583.png)


